1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1203190-34-4) is a synthetic small molecule (molecular formula C20H19N3O3S2; molecular weight 413.5 g/mol) comprising a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline core linked via a urea bridge to a thiophen-2-yl moiety. Its computed physicochemical descriptors include a predicted XLogP3-AA of 3.6, a topological polar surface area of 115 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds.
Technical Parameters
Basic Identity
| Product Name | 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea |
|---|---|
| CAS | 1203190-34-4 |
| Molecular Formula | C20H19N3O3S2 |
| Molecular Weight | 413.51 |
Structural Identifiers
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
|---|---|
| InChI | InChI=1S/C20H19N3O3S2/c24-20(22-19-9-5-13-27-19)21-16-11-10-15-6-4-12-23(18(15)14-16)28(25,26)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24) |
| InChIKey | XBPLZYUHFUVCRN-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1203190-34-4): Structural Identity and Computed Properties
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1203190-34-4) is a synthetic small molecule (molecular formula C20H19N3O3S2; molecular weight 413.5 g/mol) comprising a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline core linked via a urea bridge to a thiophen-2-yl moiety. Its computed physicochemical descriptors include a predicted XLogP3-AA of 3.6, a topological polar surface area of 115 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound belongs to a broader class of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives that have been investigated as RORγt inverse agonists, exemplified by the advanced lead D4 [2]. However, no primary research publications, patents, or authoritative database entries reporting biological or pharmacological data for this specific compound have been identified at the time of this analysis.
- [1] PubChem. Compound Summary for CID 30372816, 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/30372816 (accessed 2026-05-09). View Source
- [2] Sun, S.-L.; Xu, H.-J.; Jiang, X.-L.; Zhou, J.; Shi, W.; Wang, X.-J.; Song, W.; Chang, X.-Y.; Ma, X.-Q.; Zou, X.-F.; et al. Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. J. Med. Chem. 2024, 67 (22), 20315–20342. DOI: 10.1021/acs.jmedchem.4c01727. View Source
Why Simple In-Class Substitution of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea Is Not Supported by Current Evidence
Without any published target-engagement, potency, selectivity, or pharmacokinetic data for 1-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, it is impossible to determine whether this compound can be substituted for any structural analog or in-class candidate in a scientific or industrial application. Structurally related 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives, such as the RORγt inverse agonist D4 described in reference [1], demonstrate that even subtle modifications to the tetrahydroquinoline core and its substituents can dramatically alter oral bioavailability (D4: F = 48.1% in mice vs. GSK2981278: F = 6.2%), target potency, and in vivo efficacy. Consequently, assuming functional equivalence between this compound and other phenylsulfonyl-tetrahydroquinoline analogs is scientifically unsound and poses a procurement risk. Definitive differentiation requires head-to-head experimental comparison under identical assay conditions, which is currently absent from the literature.
- [1] Sun, S.-L.; Xu, H.-J.; Jiang, X.-L.; Zhou, J.; Shi, W.; Wang, X.-J.; Song, W.; Chang, X.-Y.; Ma, X.-Q.; Zou, X.-F.; et al. Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. J. Med. Chem. 2024, 67 (22), 20315–20342. DOI: 10.1021/acs.jmedchem.4c01727. View Source
Quantitative Evidence Guide for 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea: No Available Head-to-Head or Standalone Activity Data
Defined Application Scenarios for 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea Cannot Be Established from Current Evidence
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